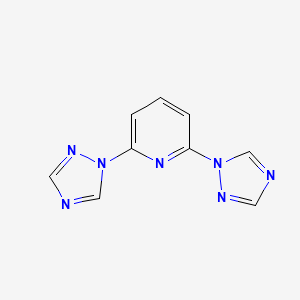

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOIBUMMJBNCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476092 | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-18-7 | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39242-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest in coordination chemistry and drug discovery. This document details a probable synthetic protocol, summarizes key characterization data, and presents visual workflows to aid in laboratory practice.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the coupling of a 2,6-dihalopyridine with 1,2,4-triazole. The following protocol is based on established methodologies for the synthesis of similar bis(triazolyl)pyridine compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dibromopyridine

-

1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1,2,4-triazole (2.2 equivalents) in dry DMF, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2,6-dibromopyridine (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 120-140 °C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The following tables summarize the expected and reported characterization data for this compound and its isomer, 2,6-di(4H-1,2,4-triazol-4-yl)pyridine dihydrate. Direct experimental data for the title compound is limited in publicly available literature; therefore, some data is inferred from closely related structures.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound (Expected) | 2,6-di(4H-1,2,4-triazol-4-yl)pyridine dihydrate[1] |

| Molecular Formula | C₉H₇N₇ | C₉H₇N₇·2H₂O |

| Molecular Weight | 213.20 g/mol | 249.25 g/mol |

| Appearance | White to off-white solid | White needles |

| Melting Point | Not reported | 325-327 K |

| ¹H NMR (ppm) | Expected signals for pyridine and triazole protons. | Not reported in detail. |

| ¹³C NMR (ppm) | Expected signals for pyridine and triazole carbons. | Not reported in detail. |

| Mass Spec (m/z) | Expected [M+H]⁺ at 214.08 | Not reported. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (ring) | 1600-1450 |

| C-N stretch | 1350-1250 |

| Ring vibrations | Multiple bands in the fingerprint region (below 1500) |

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general characterization workflow for this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, a molecule of significant interest in coordination chemistry and medicinal research. This document details the precise three-dimensional arrangement of atoms, elucidated by single-crystal X-ray diffraction, and provides comprehensive experimental protocols for its synthesis and crystallographic analysis. Furthermore, this guide explores the potential biological significance of this class of compounds by illustrating the well-established antifungal mechanism of action of triazoles, which involves the inhibition of the ergosterol biosynthesis pathway.

Introduction

Pyridine-based ligands incorporating N-heterocyclic moieties, such as 1,2,4-triazole, are pivotal in the development of novel coordination complexes, functional materials, and pharmacologically active agents. The compound 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, with its tridentate N-donor atoms, exhibits a versatile coordination behavior with various metal ions. Understanding its solid-state structure is fundamental to predicting and interpreting the properties of its derivatives and metal complexes. This guide serves as a comprehensive resource, presenting detailed crystallographic data, experimental methodologies, and insights into its potential biological applications.

Crystal Structure and Spectroscopic Data

The crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (hereafter referred to as compound I ) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁, with the entire molecule comprising the asymmetric unit.[1][2] The key crystallographic and spectroscopic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Compound I[1][2]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁N₇ |

| Formula Weight | 241.26 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 11.082 (2) Å |

| b | 10.389 (2) Å |

| c | 10.134 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1166.3 (4) ų |

| Z | 4 |

| Calculated Density | 1.374 Mg/m³ |

| Absorption Coefficient | 0.096 mm⁻¹ |

| F(000) | 504 |

Table 2: Selected Bond Lengths and Angles for Compound I

| Bond | Length (Å) | Angle | Degree (°) |

| N(1)-C(1) | 1.356(3) | C(1)-N(1)-N(2) | 104.8(2) |

| N(1)-N(2) | 1.351(3) | N(1)-N(2)-C(2) | 112.3(2) |

| N(2)-C(2) | 1.314(4) | N(2)-C(2)-N(3) | 109.8(3) |

| N(3)-C(2) | 1.332(4) | C(2)-N(3)-C(3) | 104.9(2) |

| N(3)-C(3) | 1.455(3) | N(1)-C(1)-N(4) | 108.2(2) |

| C(1)-N(4) | 1.330(3) | C(4)-C(5)-N(5) | 122.3(2) |

| N(5)-C(6) | 1.339(3) | C(5)-N(5)-C(6) | 118.2(2) |

Note: Atom numbering may vary from the original publication for clarity.

In the crystal structure, the triazole rings are twisted relative to the central pyridine ring, with dihedral angles of 66.4(1)° and 74.6(1)°.[1][2] The packing of the molecules in the crystal lattice is influenced by weak C-H···N hydrogen bonds, forming a two-dimensional network with layers parallel to the (001) plane.[1][2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Compound I in CDCl₃[3]

| ¹H NMR (400 MHz) | δ (ppm) | Multiplicity | Assignment |

| 8.23 | s | 2H, Triazole-H | |

| 7.98 | s | 2H, Triazole-H | |

| 7.69 | t | 1H, Pyridine-H | |

| 7.12 | d | 2H, Pyridine-H | |

| 5.44 | s | 4H, CH₂ | |

| ¹³C NMR (100 MHz) | δ (ppm) | Assignment | |

| 152.5 | Pyridine-C | ||

| 144.0 | Triazole-C | ||

| 138.6 | Pyridine-C | ||

| 121.8 | Pyridine-C | ||

| 54.8 | CH₂ |

Experimental Protocols

Synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (I)

The synthesis of compound I is achieved through a microwave-assisted N-alkylation of 1,2,4-triazole with 2,6-bis(bromomethyl)pyridine.[3]

Materials:

-

2,6-bis(bromomethyl)pyridine

-

1,2,4-triazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Deprotonation of 1,2,4-triazole: In a round-bottom flask, dissolve 1,2,4-triazole (0.0241 mol, 1.665 g) in 10-12 mL of anhydrous acetonitrile with stirring.[3] Once fully dissolved, add anhydrous potassium carbonate (0.0241 mol, 3.331 g) and stir the suspension briefly to facilitate the deprotonation of the triazole.[3]

-

Preparation of the alkylating agent solution: In a separate vial, dissolve 2,6-bis(bromomethyl)pyridine (0.011 mol, 2.902 g) in 5 mL of anhydrous acetonitrile.[3]

-

Microwave-assisted reaction: Combine the solution of 2,6-bis(bromomethyl)pyridine with the suspension of the deprotonated 1,2,4-triazole in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 15 minutes at a suitable temperature (e.g., 140 °C, as a starting point for optimization).[3]

-

Work-up and purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile in vacuo using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white solid.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of compound I suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile or an ethanol/water mixture.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker SMART CCD area-detector)

-

Goniometer head and mounting loops

-

Cryostream cooling system

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Data Collection: The diffractometer software is used to determine the unit cell parameters and the crystal orientation matrix from a series of initial frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of omega and phi scans.

-

Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

-

Structure Refinement: The initial structural model is refined by full-matrix least-squares methods against the experimental data.[4] This iterative process involves adjusting atomic positions, anisotropic displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine and 1,1-[pyridine-2,6-diylbis(methylene)]bis(4-methyl-1H-1,2,4-triazol-4-ium) iodide triiodide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Properties of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine ligand, a versatile building block in coordination chemistry and materials science. This document details its structural characteristics, spectroscopic signature, and thermal stability, supported by experimental protocols and data presented for comparative analysis.

Core Properties and Structural Analysis

This compound is a multidentate ligand featuring a central pyridine ring flanked by two 1H-1,2,4-triazole moieties. This arrangement allows for the formation of stable complexes with a variety of metal ions. The nitrogen atoms of the pyridine and triazole rings act as coordination sites, enabling the ligand to adopt various coordination modes.

The structural integrity and coordination behavior of this ligand are dictated by the geometric arrangement of its constituent rings. In related structures, such as the dihydrate of the isomeric 2,6-di(4H-1,2,4-triazol-4-yl)pyridine, the triazole rings are nearly coplanar with the central pyridine ring, with dihedral angles reported to be between 2.7° and 7.0°.[1][2] This planarity can facilitate π-stacking interactions in the solid state.

Table 1: Crystallographic Data for a Related Isomer: 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate

| Parameter | Value |

| Molecular Formula | C₉H₇N₇·2H₂O |

| Molecular Weight | 249.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.052 (8) |

| b (Å) | 17.862 (16) |

| c (Å) | 9.715 (8) |

| β (°) | 111.158 (9) |

| Volume (ų) | 1141.2 (19) |

| Z | 4 |

Data sourced from a study on 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.[1]

Spectroscopic and Thermal Properties

The spectroscopic and thermal characteristics of this compound and its derivatives are crucial for their identification and for understanding their coordination behavior.

Table 2: Spectroscopic Data for 1,2,4-Triazole and Pyridine Moieties

| Spectroscopic Technique | Moiety | Characteristic Peaks/Regions |

| FT-IR (cm⁻¹) | 1,2,4-Triazole | N-H stretching: ~3151-3082; C-H stretching: ~2801 |

| Pyridine | C-H stretching: ~2936-2866; C=N stretching: ~1660-1612 | |

| UV-Vis (nm) | 1,2,4-Triazole | π → π* transition: ~205-216 |

| Pyridine | π → π* and n → π* transitions: ~250-270 | |

| ¹H NMR (ppm) | 1,2,4-Triazole | Chemical shifts are dependent on the substitution pattern. |

| Pyridine | Aromatic protons typically appear in the 7.0-9.0 ppm range. | |

| ¹³C NMR (ppm) | 1,2,4-Triazole | Aromatic carbons appear in the 140-160 ppm range. |

| Pyridine | Aromatic carbons appear in the 120-150 ppm range. |

Note: The exact peak positions can vary based on the solvent, concentration, and the presence of metal ions. The provided FT-IR data is for the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine.[3] UV-Vis data for the parent heterocycles are also cited.[4][5]

Thermal analysis of 1,2,4-triazole derivatives indicates that they undergo multi-stage decomposition.[6] The stability is influenced by the nature of the substituents and the presence of coordinated metal ions.

Experimental Protocols

Synthesis of 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate (An Isomer)

Materials:

-

2,6-diaminopyridine

-

Diformylhydrazine

-

Water

-

Ethanol

Procedure:

-

A mixture of 1.3 g (0.012 mol) of 2,6-diaminopyridine and 2.0 g (0.023 mol) of diformylhydrazine is prepared.[1]

-

The mixture is heated slowly to 160°C and maintained at 160-170°C for 30 minutes.[1]

-

Upon cooling, crystals will separate from the mixture.[1]

-

The crystals are collected and can be recrystallized from water to yield the final product.[1]

This procedure yields white, needle-like crystals with a melting point of 325-327 K.[1]

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using the KBr pellet method in the 4000-400 cm⁻¹ range.[3]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent to observe electronic transitions.[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the ligand and its metal complexes.[3]

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed to evaluate the thermal stability of the compounds.[6][9]

Visualized Workflows and Relationships

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of a ligand isomer.

Diagram 2: Coordination with Metal Ions

Caption: General coordination scheme with a metal ion.

Biological and Pharmaceutical Potential

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[10] These activities often stem from the ability of the triazole ring to coordinate with metal ions in biological systems or to act as a pharmacophore that interacts with specific enzyme active sites.

While specific signaling pathways for this compound have not been extensively detailed in the literature, its structural motifs are present in various biologically active molecules. For instance, compounds containing a 3-thio-1,2,4-triazole moiety have been investigated as inhibitors of Mycobacterium tuberculosis.[11] The biological potential of metal complexes derived from this ligand is an active area of research, with potential applications in the development of novel therapeutic agents. The ability of the ligand to form stable complexes suggests its utility in drug delivery systems or as a core structure for metallodrugs.

References

- 1. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,6-di(1H-1,2,4-triazol-1-yl)pyridine and its isomers. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways and a key biological mechanism of action.

Introduction

The 2,6-bis(triazolyl)pyridine scaffold is a significant pharmacophore due to its versatile coordination properties and diverse biological activities. Derivatives of this core structure have shown promise as antimicrobial agents and as molecules capable of interacting with non-canonical DNA structures, making them intriguing candidates for drug development. This guide focuses on two principal synthetic strategies: a condensation reaction for the synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine and the Ullmann-type coupling for the targeted synthesis of this compound.

Synthetic Methodologies

Two primary methodologies are presented for the synthesis of 2,6-bis(triazolyl)pyridine derivatives, each yielding a different isomer.

Method 1: Synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate via Condensation Reaction

This approach involves the reaction of 2,6-diaminopyridine with diformylhydrazine.

Experimental Protocol:

A mixture of 1.3 g (0.012 mol) of 2,6-diaminopyridine and 2.0 g (0.023 mol) of diformylhydrazine is heated slowly to 160°C. The reaction mixture is maintained at a temperature of 160-170°C for 30 minutes. Upon cooling, crystals of the product separate from the mixture. These crystals are then collected and can be recrystallized from water to yield the final product, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.[1][2]

Method 2: Synthesis of this compound via Ullmann-Type Coupling

General Experimental Protocol (Adapted):

In a reaction vessel, 2,6-dibromopyridine, an excess of 1,2,4-triazole, a copper(I) catalyst (e.g., CuI or CuCl), a suitable ligand (e.g., 1-methyl-imidazole or 1,10-phenanthroline), and a base (e.g., K2CO3 or t-BuOLi) are combined in a high-boiling polar solvent such as DMF or N-methylpyrrolidone. The mixture is heated to a high temperature (often in excess of 150°C) under an inert atmosphere for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

| Parameter | Method 1: Condensation | Method 2: Ullmann-Type Coupling |

| Starting Materials | 2,6-diaminopyridine, diformylhydrazine | 2,6-dihalopyridine, 1,2,4-triazole |

| Product Isomer | 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine | This compound |

| Reaction Temperature | 160-170°C[1][2] | Typically >150°C |

| Reaction Time | 30 minutes[1][2] | Several hours |

| Yield | 13%[1] | Not specified in literature for this exact reaction |

| Catalyst | None | Copper(I) salt (e.g., CuI, CuCl)[4] |

| Solvent | None (neat reaction) | High-boiling polar solvents (e.g., DMF, NMP) |

Visualizations

Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two synthetic methods.

Caption: Synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

Caption: Ullmann-type synthesis of this compound.

Biological Mechanism of Action: Interaction with Non-Canonical DNA Structures

Certain bis-triazolyl-pyridine derivatives have been shown to interact with non-canonical DNA secondary structures, such as G-quadruplexes (G4s) and i-motifs.[5][6] This interaction can modulate gene expression, presenting a potential therapeutic strategy.

Caption: Proposed mechanism of gene regulation by bis-triazolyl-pyridine derivatives.

Conclusion

The synthesis of this compound derivatives can be achieved through distinct synthetic routes, yielding different isomers with potential applications in drug discovery. The condensation of 2,6-diaminopyridine provides a direct route to the 4-yl substituted isomer, while the Ullmann-type coupling of 2,6-dihalopyridines offers a pathway to the 1-yl isomer. The biological activity of these compounds, particularly their interaction with non-canonical DNA structures, underscores their potential as therapeutic agents. Further research into optimizing the Ullmann-type coupling for this specific scaffold and exploring the structure-activity relationships of these derivatives is warranted.

References

- 1. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine: A Technical Overview

Predicted Spectroscopic Data

Based on the analysis of similar structures, the following tables summarize the anticipated spectroscopic data for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine. It is crucial to note that these are extrapolated values and require experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine C3-H, C5-H | 7.8 - 8.2 (d) | 115 - 120 |

| Pyridine C4-H | 8.0 - 8.4 (t) | 140 - 145 |

| Pyridine C2, C6 | - | 150 - 155 |

| Triazole C3'-H | 8.2 - 8.6 (s) | 145 - 150 |

| Triazole C5'-H | 8.8 - 9.2 (s) | 150 - 155 |

Note: Predicted chemical shifts are based on data from related pyridine and triazole compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Key Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3150 |

| C=N stretching (pyridine and triazole rings) | 1580 - 1620 |

| C=C stretching (aromatic) | 1400 - 1500 |

| Ring breathing modes | 900 - 1200 |

| C-H out-of-plane bending | 700 - 900 |

Note: These are characteristic regions for the functional groups present in the molecule.

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 214.09 |

Note: The exact mass is calculated for the molecular formula C₉H₇N₇. Fragmentation patterns would likely involve the loss of triazole rings or pyridine fragments.

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | ~250 - 280 | π → π |

| ~300 - 330 | n → π |

Note: The absorption maxima are influenced by the solvent polarity. The predicted values are based on the electronic transitions typical for pyridine and triazole chromophores.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2,6-dihalopyridine with 1H-1,2,4-triazole in the presence of a base.

Materials:

-

2,6-Dichloropyridine or 2,6-Dibromopyridine

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

Procedure:

-

To a solution of 1H-1,2,4-triazole (2.2 equivalents) in DMF, add K₂CO₃ (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolate anion.

-

Add 2,6-dihalopyridine (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Record the ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.

-

Record the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.

-

Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation:

-

An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.

-

For MALDI-MS, mix the sample with a suitable matrix on a target plate.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

Data Acquisition:

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

This guide provides a foundational understanding for researchers and professionals in drug development. However, the successful characterization of this compound will ultimately depend on its actual synthesis and the empirical data obtained through these established spectroscopic techniques.

The Ascendance of 1,2,4-Triazolyl Pyridines: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The fusion of the 1,2,4-triazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of 1,2,4-triazolyl pyridines, offering valuable insights for researchers and professionals in the field of drug development. These compounds have demonstrated promising activity as antitubercular and anticancer agents, making them a focal point of modern medicinal chemistry.

Discovery and Therapeutic Promise

The journey of 1,2,4-triazolyl pyridines in drug discovery has been marked by a focus on combating infectious diseases and cancer. A notable discovery in this area is a series of 3-thio-1,2,4-triazole-substituted pyridines that exhibit potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] The initial hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, demonstrated a growth inhibition against Mtb with an IC50 of 5.3 μM.[1][4] Structure-activity relationship (SAR) studies have since led to the identification of analogs with low micromolar to nanomolar inhibitory activity.[1][3] Importantly, these potent analogs have shown no cytotoxicity in mammalian cells at concentrations over 100 times their effective dose against Mtb, highlighting their potential as selective therapeutic agents.[2][3][5]

Beyond their antitubercular properties, 1,2,4-triazole-pyridine hybrids have also been investigated as potential anticancer agents.[6][7] Studies have shown that these compounds can exhibit moderate to potent anticancer activities against various cancer cell lines.[6][7] For instance, certain derivatives have been tested against murine melanoma (B16F10) cells, with IC50 values ranging from 41.12μM to 61.11μM.[6][7] The versatility of the 1,2,4-triazole scaffold, known for its presence in established drugs like the aromatase inhibitor letrozole, underscores the therapeutic potential of its pyridine hybrids.[6]

Core Synthetic Strategies

The synthesis of 1,2,4-triazolyl pyridines predominantly involves the construction of the 1,2,4-triazole ring from a pyridine-derived precursor. A common and effective method is the formation of a 1,2,4-triazole-3-thione intermediate, which can then be further functionalized.

A general synthetic workflow is depicted below:

Caption: General Synthetic Workflow for 1,2,4-Triazolyl Pyridines.

Key Experimental Protocols

Protocol 1: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the formation of the core 1,2,4-triazole-3-thione intermediate from nicotinohydrazide.

-

Synthesis of Potassium 3-pyridyl-dithiocarbazate: A solution of potassium hydroxide (0.15 M), nicotinohydrazide (0.10 M), and carbon disulfide (0.15 M) is prepared in absolute ethanol (200 mL).[6][8] The mixture is stirred at room temperature.

-

Cyclization to 1,2,4-Triazole-3-thiol: The resulting potassium dithiocarbazate (0.096 M) is suspended in water (40 mL) and ammonia solution (20 mL, 0.864 M) is added.[6][8] The mixture is refluxed with stirring for 3 to 4 hours.[6] The reaction progress is monitored by the cessation of hydrogen sulfide evolution. The solution is then cooled and acidified with a suitable acid (e.g., concentrated HCl) to precipitate the desired 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The product is collected by filtration, washed with cold water, and dried.

Protocol 2: S-Alkylation/Arylation of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the functionalization of the triazole-thione intermediate to yield the final target compounds.

-

A solution of sodium (6 M) in dry methanol is prepared. To this, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.006 M) is added, followed by the addition of the desired substituted benzyl halide (6 M) in dry N,N-dimethylformamide (DMF).[6]

-

The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected 1,2,4-triazolyl pyridines.

Table 1: Synthesis Yields of 1,2,4-Triazole-3-thiones

| Starting Hydrazide | Product | Yield (%) | Reference |

| 5-Bromonicotinohydrazide | 5-(5-Bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | 70-99 | [1][4] |

| Various Hydrazides | 5-Substituted-4-methyl-4H-1,2,4-triazole-3-thiones | 42-97 | [1][4] |

Table 2: Biological Activity of Antitubercular 1,2,4-Triazolyl Pyridines

| Compound | Mtb IC50 (µM) | VERO Cell CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |

| 1 | 5.3 | 13 | 2.5 | [1][4] |

| 20 | Potent (nanomolar) | >100x effective dose | High | [2][3] |

Table 3: Anticancer Activity of 1,2,4-Triazolyl Pyridines against B16F10 Murine Melanoma Cells

| Compound | IC50 (µM) | Reference |

| TP1-TP7 | 41.12 - 61.11 | [6][7] |

| TP6 | Highest Activity | [6] |

Mechanism of Action: A Glimpse into Antitubercular Activity

Preliminary investigations into the mechanism of action of nitro-aromatic 1,2,4-triazolyl pyridines against M. tuberculosis suggest a prodrug activation strategy.[1][2][3] This proposed pathway is similar to that of the known antitubercular drug pretomanid.

Caption: Proposed Activation Pathway for Nitro-1,2,4-triazolyl Pyridines.

This mechanism involves the reduction of the nitro group on the aromatic ring by the F420-dependent nitroreductase, Ddn.[1][2][3] This reduction generates reactive nitrogen species that are ultimately responsible for the bactericidal activity against M. tuberculosis.[1][2][3] A key advantage of some non-nitro analogs is their ability to circumvent this F420-dependent activation, potentially overcoming resistance mechanisms associated with mutations in the F420 biosynthesis pathway or the Ddn enzyme.[1][2][3]

Future Directions

The field of 1,2,4-triazolyl pyridines is ripe for further exploration. Optimization of the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the current lead compounds is a critical next step.[2][3] Further elucidation of their mechanisms of action will enable more rational drug design and the development of next-generation therapeutics. The synthetic versatility of this scaffold, coupled with its proven biological activity, positions 1,2,4-triazolyl pyridines as a highly promising area for future drug discovery and development efforts.

References

- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

structural commentary on 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

An In-depth Structural and Methodological Commentary on 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and crystallographic data of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for ease of reference and comparison.

Molecular Structure and Properties

2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, with the chemical formula C₁₁H₁₁N₇, is a tridentate ligand featuring a central pyridine ring flanked by two 1,2,4-triazole rings connected by methylene bridges. This arrangement allows for the formation of stable complexes with various metal ions, making it a compound of interest in coordination chemistry and catalysis.

The triazole rings exhibit aromatic character, with C-C, C-N, and N-N bond distances in the range of 1.314 (4) to 1.356 (3) Å.[1] In the crystalline state, the triazole rings are twisted relative to the plane of the pyridine ring. The dihedral angles between the two triazole rings and the pyridine ring have been reported as 66.4 (1)° and 74.6 (1)°.[1][2] This twisted conformation is attributed to steric hindrance within the molecule.[2]

Crystallographic Data

The crystallographic data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine provides precise insights into its solid-state structure.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₇ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

Table 1: Crystallographic Data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine with atom numbering.

Caption: Molecular structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Experimental Protocols

Synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

A microwave-assisted synthesis method has been reported to produce 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine with a high yield of 83%.[2]

Materials:

-

1,2,4-triazole (0.0241 mol, 1.665 g)

-

Acetonitrile (10–12 mL and 5 mL)

-

Potassium carbonate (K₂CO₃) (0.0241 mol, 3.331 g)

-

2,6-Bis(bromomethyl)pyridine (0.011 mol, 2.902 g)

Procedure:

-

Dissolve 1,2,4-triazole in 10–12 mL of acetonitrile by stirring.

-

Once completely dissolved, add K₂CO₃ and stir briefly to deprotonate the triazole.

-

In a separate container, dissolve 2,6-bis(bromomethyl)pyridine in 5 mL of acetonitrile.

-

Add the 2,6-bis(bromomethyl)pyridine solution to the triazole solution.

-

The reaction is carried out using microwave irradiation, which significantly shortens the reaction time from 24 hours to approximately 15 minutes.[2]

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Caption: Synthesis workflow for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Data

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (400MHz, CDCl₃) | Chemical Shift (δ ppm) |

| s | 8.23 (2H) |

| s | 7.98 (2H) |

| t | 7.69 (1H) |

| d | 7.12 (2H) |

| s | 5.44 (4H) |

| ¹³C NMR (400 MHz, CDCl₃) | Chemical Shift (δ ppm) |

| 152.5 | |

| 144.0 | |

| 138.6 | |

| 121.8 | |

| 54.8 |

Table 2 & 3: ¹H and ¹³C NMR Data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.[2]

Potential Applications

While this document focuses on the structural and synthetic aspects, it is noteworthy that triazole derivatives are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties.[3][4] The structural features of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, particularly its ability to act as a chelating agent, suggest its potential for the development of novel therapeutic agents and catalysts. Further research into its coordination chemistry and biological evaluation is warranted to explore these possibilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine and 1,1-[pyridine-2,6-diylbis(methylene)]bis(4-methyl-1H-1,2,4-triazol-4-ium) iodide triiodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Calculations for Pyridine-bis-1,2,4-triazole Compounds

Introduction: Pyridine-bis-1,2,4-triazole derivatives represent a significant class of heterocyclic compounds, recognized for their versatile applications as ligands in catalysis, as scaffolds in drug discovery, and as functional materials. Their molecular structure, characterized by a central pyridine ring flanked by two 1,2,4-triazole moieties, allows for diverse functionalization and complex coordination chemistry. To unlock the full potential of these compounds, a deep understanding of their structural, electronic, and reactive properties is paramount. Theoretical and computational chemistry provides a powerful, non-invasive toolkit to investigate these characteristics at the molecular level, guiding rational design and predicting behavior before costly and time-consuming synthesis.

Quantum chemical methods, particularly Density Functional Theory (DFT), have become standard practice for exploring the properties of such molecules.[1] These calculations offer insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding their mechanisms of action.[1][2] This guide provides an in-depth overview of the core theoretical methodologies applied to pyridine-bis-1,2,4-triazole compounds, presents key quantitative data, outlines relevant experimental protocols for validation, and visualizes critical workflows for researchers, scientists, and drug development professionals.

Core Theoretical Methodologies

The investigation of pyridine-bis-1,2,4-triazole compounds predominantly relies on two major computational techniques: Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for studying biological interactions.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is instrumental in determining optimized molecular geometries, understanding frontier molecular orbitals (HOMO and LUMO), mapping electrostatic potentials, and calculating global reactivity descriptors.[1][2][3] For pyridine-bis-triazole systems, a common and effective approach involves the B3LYP functional combined with basis sets such as 6-31+G(d) or 6-311G+(d,p), which provide a reliable balance between computational cost and accuracy for predicting both structural and electronic properties.[2][3][4]

Molecular Docking: When investigating the potential of these compounds as therapeutic agents, molecular docking is an indispensable tool. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or a DNA structure.[5][6][7] Docking studies have been successfully employed to understand how pyridine-triazole derivatives bind to various biological targets, including the epidermal growth factor receptor (EGFR) and noncanonical DNA G-quadruplexes, thereby guiding the design of more potent and selective inhibitors.[7][8]

Key Calculated Properties and Data

Theoretical calculations yield a wealth of quantitative data that describe the intrinsic properties of the molecules.

Structural and Electronic Properties: DFT calculations provide optimized ground-state geometries, which are crucial for understanding the molecule's three-dimensional shape.[2][3] The most important electronic properties derived are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability.[1][2] A smaller energy gap suggests higher reactivity.[2]

Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution; molecules with a lower hardness value are generally more reactive.[2]

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attacks.[2][3]

Table 1: Calculated Electronic Properties of Pyridine-bis-triazole Ligands The following table summarizes data from a DFT study on two pyridine-bis-1,2,4-triazole derivatives, L1 and L2, calculated at the B3LYP/6-31+G(d) level.[2]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Hardness (η, eV) |

| L1 : 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) | -6.083 | -2.021 | 4.062 | 2.031 |

| L2 : 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) | -6.134 | -2.032 | 4.102 | 2.051 |

Data sourced from Adiguzel et al. (2021).[2] The lower hardness and smaller energy gap of L1 compared to L2 suggest it is slightly more reactive, a finding that correlated with its higher observed catalytic activity.[2]

Application in Catalysis and Drug Development

Theoretical calculations are not merely academic; they provide direct guidance for practical applications.

Catalysis: In a study of pyridine-substituted-bis-1,2,4-triazole ligands (L1 and L2), DFT calculations were used to rationalize their catalytic activities in Suzuki coupling reactions.[2][3] The electronic properties derived from the calculations, such as the HOMO-LUMO gap and molecular electrostatic potential, helped explain the observed differences in catalytic efficiency between the two ligands.[2]

Drug Development: The pyridine-bis-triazole scaffold is a promising framework for drug design. Theoretical studies are central to this process, from initial hit discovery to lead optimization. For example, these compounds have been designed and evaluated as ligands for noncanonical DNA structures like G-quadruplexes (G4s) and i-motifs, which are implicated in cancer.[8][9] Computational modeling helps in understanding the structural requirements for selective binding, such as the need for a V-shaped scaffold and cationic side chains to interact with the DNA grooves and phosphate backbone.[8]

Methodologies and Protocols

To ensure reproducibility and transparency, detailed protocols are essential.

Computational Protocol: DFT Calculations This protocol is based on methodologies reported for analyzing pyridine-bis-1,2,4-triazole derivatives.[3]

-

Software: Gaussian 09 program package is utilized for all calculations.[3]

-

Method Selection: The DFT method is employed using the B3LYP functional and the 6-31+G(d) basis set.[3]

-

Initial Geometry: The initial 3D structure of the molecule is constructed using a molecular editor.

-

Conformational Analysis: To identify the most stable conformer, potential energy surface scans are performed by systematically varying key dihedral angles in 10° steps.[3]

-

Geometry Optimization: The lowest energy conformer is then fully optimized in the ground state without any symmetry constraints.[3]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.[3]

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain electronic properties, including HOMO and LUMO energies, and to generate the molecular electrostatic potential map.

Experimental Protocol: Suzuki Coupling Reaction for Catalysis Validation This protocol was used to test the catalytic activity of pyridine-bis-triazole ligands.[3]

-

Reaction Setup: A Schlenk tube is charged with the pyridine-bis-1,2,4-triazole ligand (L1 or L2, 2.0 mol%), PdCl₂ (1.0 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (2 mmol).[3]

-

Solvent: A solvent mixture of 2 mL of i-PrOH/H₂O (1:3) is added.[3]

-

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 15 hours.[3]

-

Analysis: After completion, the reaction mixture is cooled, and the product yield is determined using Gas Chromatography (GC) analysis, based on the consumption of the aryl bromide.[3]

Experimental Protocol: Fluorescence Titration for DNA Binding This protocol is employed to determine the binding constants of ligands to DNA structures like G-quadruplexes.[9]

-

Preparation: Solutions of the pyridine-bis-triazole compound and the target DNA (e.g., c-Myc G4) are prepared in an appropriate buffer (e.g., 10 mM potassium phosphate buffer, pH 5.0).[9]

-

Titration: A fixed concentration of the compound is titrated with increasing concentrations of the DNA solution.

-

Measurement: After each addition of DNA, the fluorescence emission spectrum of the compound is recorded.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the DNA concentration. The fraction of the bound compound is calculated and fitted to a suitable binding model to obtain the binding constant (Kb).[9]

Conclusion

Theoretical calculations, spearheaded by Density Functional Theory and molecular docking, are indispensable tools in the modern study of pyridine-bis-1,2,4-triazole compounds. They provide fundamental insights into molecular structure, electronic properties, and reactivity that are difficult to obtain through experimental means alone. The synergy between in-silico prediction and empirical validation, as demonstrated in catalysis and drug discovery, accelerates the design-synthesis-test cycle. For researchers in chemistry and drug development, leveraging these computational methodologies is no longer just an option but a core component of innovative and efficient scientific discovery.

References

- 1. irjweb.com [irjweb.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking and Anticancer Activity of New Pyridyl-1,2,4-Triazole-Thioglycosides and Their Pyridyl-[1,2,4]triazolo[1,5-a]pyridine-Glycoside Analogues [ejchem.journals.ekb.eg]

- 8. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendancy of 2,6-di(1,2,3-triazolyl)pyridines: A Technical Guide to Their Coordination Chemistry and Applications

A comprehensive exploration into the synthesis, structural diversity, and functional prowess of metal complexes incorporating 2,6-di(1,2,3-triazolyl)pyridine ligands, tailored for researchers, scientists, and professionals in drug development.

The domain of coordination chemistry has witnessed a significant surge in the exploration of nitrogen-rich heterocyclic ligands, owing to their versatile coordination modes and the unique electronic and steric properties they impart to the resulting metal complexes. Among these, the 2,6-di(1,2,3-triazolyl)pyridine (dtp) scaffold has emerged as a privileged ligand framework. Its tridentate NNN-donor set, coupled with the modular nature of triazole synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers a facile entry into a diverse library of ligands and their corresponding metal complexes. This technical guide provides an in-depth analysis of the coordination chemistry of dtp ligands, encompassing their synthesis, the structural characterization of their metal complexes, and their burgeoning applications in catalysis and materials science.

Ligand Synthesis: The Power of "Click" Chemistry

The prevalence of 2,6-di(1,2,3-triazolyl)pyridine ligands is largely attributable to the efficiency and functional group tolerance of the CuAAC reaction. This reaction provides a robust and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles. The general synthetic strategy involves the reaction of a 2,6-diethynylpyridine precursor with a wide array of organic azides. This modularity allows for the facile introduction of various substituents onto the triazole rings, thereby enabling fine-tuning of the steric and electronic properties of the ligand.

A variety of synthetic protocols have been developed for the CuAAC reaction, including conventional heating, microwave-assisted synthesis, and solvent-free conditions, often providing the desired ligands in good to excellent yields.[1]

Experimental Protocol: General Synthesis of 1,4-disubstituted 2,6-di(1,2,3-triazol-4-yl)pyridine Ligands

A typical experimental procedure for the synthesis of 1,4-disubstituted dtp ligands via the CuAAC reaction is as follows:

Materials:

-

2,6-diethynylpyridine

-

Corresponding organic azide (2.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2 equivalents)

-

Solvent (e.g., a mixture of water and tert-butanol, or DMF/water)

Procedure:

-

Dissolve 2,6-diethynylpyridine and the organic azide in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

-

Add an aqueous solution of sodium ascorbate to initiate the reaction. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

This versatile protocol allows for the synthesis of a wide range of dtp ligands with varying peripheral functionalities.

Coordination Chemistry: A Tale of Isomers and Spin States

The coordination behavior of 2,6-di(1,2,3-triazolyl)pyridine ligands is rich and varied, heavily influenced by the linkage isomerism of the triazolyl donors (i.e., whether the pyridine is attached to the N1, N2, or C4 position of the triazole ring). This isomerism dictates the ligand's denticity and the electronic properties of the resulting metal complexes.

Isomeric Influence on Coordination Mode

-

2,6-di(1,2,3-triazol-1-yl)pyridine (L1): This isomer has been shown to exhibit unexpected coordination behavior. In some iron(II) complexes, it acts as a monodentate ligand rather than the expected tridentate fashion, leading to the formation of grid-like structures through hydrogen bonding.[2][3] This deviation from tridentate coordination highlights the subtle interplay of electronic and steric factors.

-

2,6-di(1,2,3-triazol-2-yl)pyridine (L2) and 2,6-di(1H-1,2,3-triazol-4-yl)pyridine (L3): These isomers more commonly act as tridentate ligands, forming stable octahedral complexes with various transition metals, such as iron(II), cobalt(II), and copper(II).[3][4]

The synthetic workflow for these ligands and their subsequent complexation with a metal ion can be visualized as follows:

Iron(II) Complexes and Spin-Crossover Phenomena

The coordination of dtp ligands to iron(II) has been a particularly fruitful area of research, leading to complexes with interesting magnetic properties, including spin-crossover (SCO) behavior. The spin state of the iron(II) center (low-spin, diamagnetic vs. high-spin, paramagnetic) is highly sensitive to the ligand field strength, which in turn is influenced by the specific isomer of the dtp ligand used.

For instance, solvates of [Fe(L3)₂][ClO₄]₂ are low-spin, while [Fe(L2)₂][ClO₄]₂ is fully high-spin.[3][4] This demonstrates the profound impact of the triazole linkage on the electronic properties of the iron(II) center. Furthermore, methylation of the triazole ring in L3 can lead to derivatives that exhibit hysteretic spin transitions.[4]

Structural and Spectroscopic Data of Representative Metal Complexes

The following tables summarize key structural and spectroscopic data for a selection of metal complexes with 2,6-di(1,2,3-triazolyl)pyridine ligands. This data is crucial for understanding the geometry and electronic structure of these compounds.

| Complex | Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Fe(L1)₄(H₂O)₂][ClO₄]₂ | Fe(II) | L1 | Octahedral | Fe-N(pyridine) and Fe-O(water) bond lengths are characteristic of high-spin Fe(II). | [2] |

| [Fe(L2)₂][ClO₄]₂ | Fe(II) | L2 | Distorted Octahedral | Fe-N bond lengths are consistent with a high-spin Fe(II) center. | [4] |

| [Fe(L3)₂][ClO₄]₂ | Fe(II) | L3 | Octahedral | Fe-N bond lengths are indicative of a low-spin Fe(II) center. | [4] |

| [PdCl₂([bptmp])] | Pd(II) | bptmp | Square Planar | Pd-N and Pd-Cl bond lengths are typical for square planar Pd(II) complexes. | [5] |

Table 1: Selected Structural Data for Metal Complexes of dtp Ligands.

| Complex | Technique | Key Spectroscopic Features | Reference |

| [Fe(L3)₂][ClO₄]₂ | ¹H NMR (CD₃CN) | Diamagnetic spectrum with sharp signals. Pyridine protons (H3, H5) appear as a singlet at δ 8.45 ppm, and triazole protons (H5) as a singlet at δ 8.66 ppm. | [2] |

| Rhenium(I) complexes | IR Spectroscopy | Strong C≡O stretching bands in the range of 2020-1900 cm⁻¹, characteristic of facial Re(CO)₃ complexes. | [6] |

| Copper(I) complexes | UV-Vis | Intense absorption bands in the UV region (305-315 nm) assigned to metal-to-ligand charge transfer (MLCT) transitions. | [7] |

Table 2: Selected Spectroscopic Data for Metal Complexes of dtp Ligands.

Applications in Homogeneous Catalysis

The robust nature and tunable properties of metal complexes incorporating dtp ligands make them promising candidates for applications in homogeneous catalysis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes of dtp-type ligands have demonstrated high catalytic activity in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis. For example, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in a water/ethanol solvent system with very low catalyst loading.[5]

The proposed catalytic cycle for this reaction is depicted below:

Future Outlook

The coordination chemistry of 2,6-di(1,2,3-triazolyl)pyridine ligands is a rapidly evolving field with immense potential. The modular synthesis of these ligands through "click" chemistry provides a powerful platform for the rational design of metal complexes with tailored properties. Future research is likely to focus on:

-

Expansion of the Metal Scope: While significant work has been done with iron, copper, and palladium, the coordination of dtp ligands to other transition metals, as well as lanthanides and actinides, remains a promising area for exploration.

-

Development of Advanced Catalysts: Further optimization of the ligand framework could lead to even more active and selective catalysts for a broader range of organic transformations.

-

Functional Materials: The unique photophysical and magnetic properties of dtp-based metal complexes make them attractive targets for the development of new materials for applications in sensing, molecular switches, and light-emitting devices.

-

Bioinorganic and Medicinal Chemistry: The potential of these compounds in drug discovery and as imaging agents is an emerging area of interest, although currently less explored.[8][9]

References

- 1. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Synthesis, Structure, and Magnetic Characterization of a Series of Iron(II) Coordination Frameworks with 2, 6-Bis(1, 2,4-triazole-4-yl)pyridine - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 4. jenabioscience.com [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Structures and Spin States of Iron(II) Complexes of Isomeric 2,6-Di(1,2,3-triazolyl)pyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine and its isomers in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of the ligand and its metal complexes, and a summary of their key properties and applications in areas such as spin-crossover materials, luminescent probes, and catalysis.

Application Notes

This compound is a versatile N-heterocyclic ligand that, along with its structural isomers, has garnered significant interest in the field of coordination chemistry.[1] Its tridentate NNN donor set allows for the formation of stable complexes with a variety of d- and f-block metal ions, leading to the generation of coordination complexes and supramolecular assemblies with diverse and tunable properties.[1] The resulting metal complexes have shown promise in a range of applications, from materials science to medicinal chemistry.

1. Spin-Crossover (SCO) Materials:

Iron(II) complexes of 2,6-di(triazolyl)pyridine ligands are particularly notable for their spin-crossover (SCO) behavior.[2][3] These materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. This property makes them attractive for applications in molecular switches, data storage devices, and sensors. For instance, the iron(II) complex with 2,6-di(1,2,3-triazol-1-yl)pyridine has been shown to be unstable in its expected tridentate coordination mode in the presence of water, instead forming a monodentate complex.[2][3] However, isomeric ligands like 2,6-di(1H-1,2,3-triazol-4-yl)pyridine form stable, low-spin [Fe(L)₂]²⁺ complexes.[2][3] Methylation of this latter ligand can lead to iron(II) complexes exhibiting hysteretic spin transitions.[2][3]

2. Luminescent Materials and Probes:

Coordination complexes of 2,6-di(triazolyl)pyridine derivatives with ruthenium(II) and iridium(III) have been investigated for their luminescent properties.[4] These complexes can exhibit metal-to-ligand charge transfer (MLCT) phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. While some ruthenium complexes with triazole-pyridine ligands show poor emitting properties due to the energy levels of the triazole moiety, cyclometalated iridium complexes can display bright luminescence.[4] Furthermore, related triazole-containing organic molecules have been developed as highly fluorescent materials.[5][6] The fluorescence of a Co(II) complex of 2-(1H-1,2,4-triazol-3-yl)pyridine was found to be quenched in the presence of Co(II) ions, suggesting its potential as a fluorescent sensor for the detection of this metal ion in aqueous solutions.[7][8]

3. Homogeneous Catalysis:

Palladium(II) complexes incorporating triazolyl-pyridine ligands have demonstrated significant catalytic activity in C-C coupling reactions. A notable example is the use of a Pd(II) complex with a modified bis(1,2,3-triazolyl-pyridine) ligand as a highly effective catalyst for the Suzuki-Miyaura coupling reaction in a water/ethanol solvent system with very low catalyst loading.[9] The electronic and steric properties of the ligand are crucial for the high reactivity of the complex.[9]

4. Biological and Medicinal Applications:

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal and anticancer drugs.[10] In the context of coordination chemistry, metal complexes of triazolyl-pyridine ligands offer the potential to combine the therapeutic properties of the ligand with the unique characteristics of the metal center. A series of 3-thio-1,2,4-triazolyl pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] While this research focuses on the organic ligand, the coordination of these molecules to metal ions could lead to novel metallodrugs with enhanced or alternative mechanisms of action.

Experimental Protocols

1. Synthesis of 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate (A representative synthesis for a di(triazolyl)pyridine ligand)

This protocol is adapted from the synthesis of a closely related isomer and can serve as a starting point for the synthesis of this compound.[11]

-

Materials:

-

2,6-diaminopyridine (1.3 g, 0.012 mol)

-

Diformylhydrazine (2.0 g, 0.023 mol)

-

-

Procedure:

-

A mixture of 2,6-diaminopyridine and diformylhydrazine is heated slowly to 160°C in a reaction vessel.

-

The reaction mixture is held at 160-170°C for 30 minutes.

-

The mixture is allowed to cool to room temperature, during which crystals of the product will separate.

-

The crystals are collected by filtration.

-

The crude product is recrystallized from water to yield the pure dihydrate of 2,6-di(4H-1,2,4-triazol-4-yl)pyridine as white needles.[11]

-

2. Synthesis of a Generic [M(L)₂]X₂ Coordination Complex (M = Fe(II), Co(II); L = this compound; X = ClO₄⁻, BF₄⁻)

This protocol provides a general method for the synthesis of octahedral complexes of 2,6-di(triazolyl)pyridine ligands with divalent transition metal ions.

-

Materials:

-

This compound (2 equivalents)

-

A salt of the desired metal ion (e.g., --INVALID-LINK--₂, CoCl₂·6H₂O) (1 equivalent)

-

Appropriate solvent (e.g., acetonitrile, methanol, ethanol/water mixture)

-

-

Procedure:

-

Dissolve the ligand in the chosen solvent.

-

Dissolve the metal salt in the same or a miscible solvent.

-

Add the metal salt solution to the ligand solution dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.[8]

-

The resulting complex may precipitate out of solution upon formation or can be isolated by slow evaporation of the solvent or by the addition of a counter-ion precipitating agent.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

3. Characterization of Coordination Complexes

The synthesized complexes should be characterized using a suite of analytical techniques to confirm their structure and purity.

-

Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and diamagnetic complexes in solution.

-

Infrared (IR) Spectroscopy: Useful for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and triazole rings.[7]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-centered and MLCT bands.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the ligand and the complex.[8]

-

Elemental Analysis: Determines the elemental composition of the synthesized compounds.[11]

-

Magnetic Susceptibility Measurements: Essential for studying the spin state and any spin-crossover behavior of paramagnetic complexes, particularly those of iron(II).[7]

Data Presentation

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Metal Complex

| Bond/Angle | [Ni(L²)₂Cl₂][12] |

| Ni-N(pyridine) | 2.10 - 2.12 |

| Ni-N(triazole) | 2.08 - 2.11 |

| Ni-Cl | 2.40 - 2.43 |

| N(py)-Ni-N(trz) | 78.5 - 79.5 |

| Cl-Ni-Cl | 90.0 - 92.0 |

| Data for a related ligand L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. Data presented as a range to indicate typical values. |

Table 2: Photophysical Properties of Representative Triazolyl-Pyridine Containing Compounds

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Ref. |

| [Ru(bpy)₂(pytl-ada)]Cl₂ | ~450 | ~610 | Low | [4] |

| [Ir(ppy)₂(pytl-ada)]Cl | ~380, ~460 (sh) | ~510 | - | [4] |

| 6-piperidino-2-triazolylpurine deriv. | 320 - 380 | 380 - 450 | up to 0.91 | [5] |

| pytl-ada = 2-(1-adamantyl-1H-1,2,3-triazol-4-yl)pyridine |

Visualizations

Caption: General experimental workflow for the synthesis, characterization, and application testing of metal complexes with this compound.

Caption: Logical relationship between the ligand, metal ion, resulting complex properties, and potential applications.

References

- 1. This compound CAS No.:39242-18-7 - Taskcm [taskcm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 8. researchgate.net [researchgate.net]

- 9. Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) as a Terdentate Ligand

For Researchers, Scientists, and Drug Development Professionals